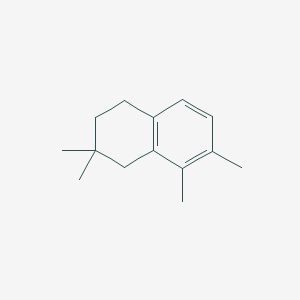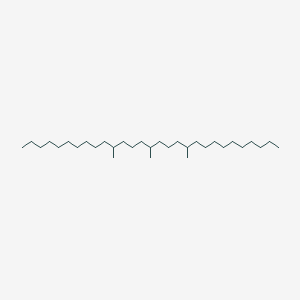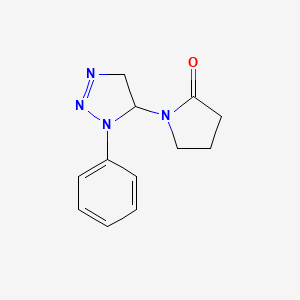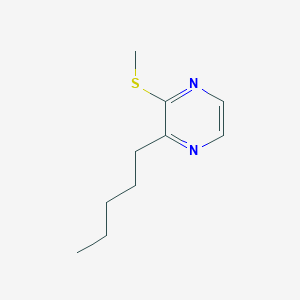
Pyrazine, 3-methylthio-2-pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 3-methylthio-2-pentyl: is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.312 . It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. Pyrazines are known for their diverse biological activities and are often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 3-methylthio-2-pentyl typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine, 3-methylthio-2-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides or ketones, while reduction may yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazine, 3-methylthio-2-pentyl is used in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
Biology: In biological research, this compound is studied for its potential biological activities. Pyrazine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor properties .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Mecanismo De Acción
The mechanism of action of Pyrazine, 3-methylthio-2-pentyl involves its interaction with specific molecular targets and pathways. Pyrazines are known to possess electron-accepting capacity and can form hydrogen bonds, enhancing their target binding ability . The specific molecular targets and pathways involved depend on the biological activity being studied. For example, pyrazine derivatives with antitumor activity may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Pyrazine, 2-methyl-3-(methylthio)-: This compound has a similar structure but differs in the position of the methylthio group.
Pyrazine, 2-ethyl-3-(methylthio)-: This compound has an ethyl group instead of a pentyl group.
Uniqueness: Pyrazine, 3-methylthio-2-pentyl is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its longer alkyl chain (pentyl group) may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with shorter alkyl chains.
Propiedades
Número CAS |
113685-87-3 |
|---|---|
Fórmula molecular |
C10H16N2S |
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
2-methylsulfanyl-3-pentylpyrazine |
InChI |
InChI=1S/C10H16N2S/c1-3-4-5-6-9-10(13-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
QPQMKGUVJKDKOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC=CN=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


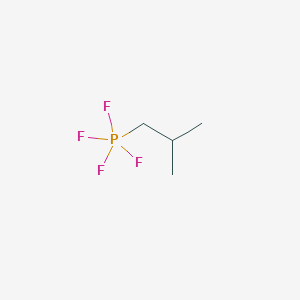
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
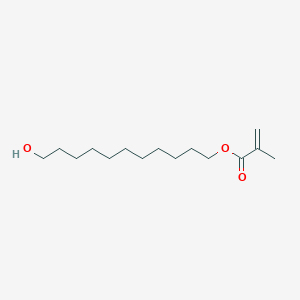
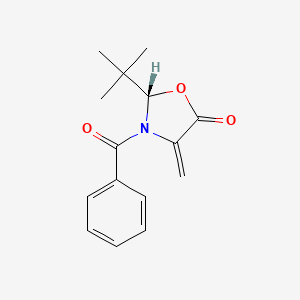
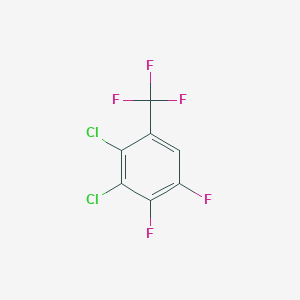
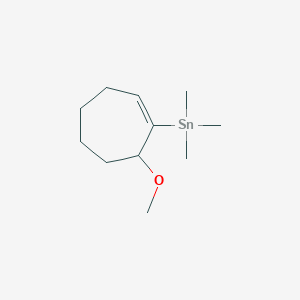


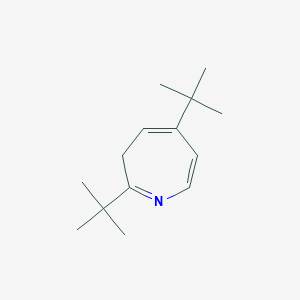
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
